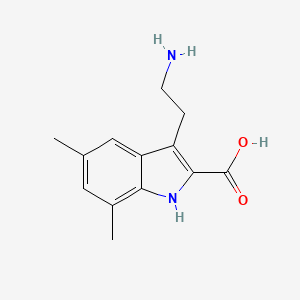

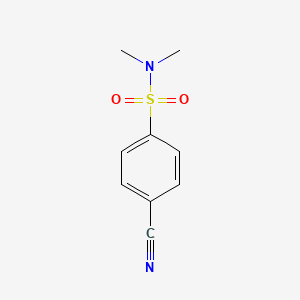

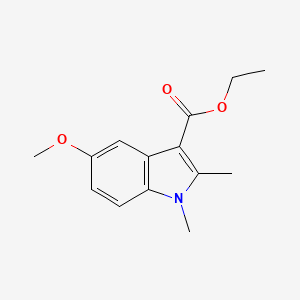

ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds like ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, involves various strategies that are often tailored to achieve specific substitutions and functional group incorporations. The Pictet-Spengler reaction, for example, is a pivotal method in constructing tetrahydro-β-carboline scaffolds, a core structure in many indole-based alkaloids, which demonstrates the versatility of indole synthesis techniques in accommodating functional group variations for complex molecule assembly (Rao, Maiti, & Chanda, 2017).

Scientific Research Applications

Synthesis and Antiviral Activity

Research indicates that certain derivatives of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate have been synthesized and tested for antiviral activities. For instance, Ivashchenko et al. (2014) explored the antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), although most compounds showed limited activity, with some exceptions demonstrating micromolar activities against certain cell lines sensitive to HCV infection (Ivashchenko et al., 2014).

Anti-hepatitis B Virus Activities

Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives similar to ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. These compounds were evaluated for their anti-hepatitis B virus (HBV) activities, with some showing significant activity, more potent than the positive control lamivudine (Zhao et al., 2006).

Synthesis of Furoindole Derivatives

Grinev et al. (1977) investigated the synthesis of furoindole derivatives from compounds including ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. They explored the formation of diethylamides of dimethyl-3-carbethoxy furoindoles, contributing to the chemistry of heterocyclic compounds (Grinev et al., 1977).

Anti-Influenza Drug Candidate

Ivashchenko et al. (2014) conducted preclinical testing of AV0038, a derivative of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, revealing its potential as an anti-influenza drug. They assessed its solubility, stability, pharmacokinetics, bioavailability, and acute toxicity in mice, establishing it as a promising candidate for further investigation (Ivashchenko et al., 2014).

5-HT1D Receptor Agonist Properties

Barf et al. (1996) synthesized and tested novel derivatives, including those related to ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, for their binding affinities to various receptors. They found that these compounds displayed agonist activity at 5-HT1D receptors, providing insight into their potential pharmacological applications (Barf et al., 1996).

properties

IUPAC Name |

ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)15(3)12-7-6-10(17-4)8-11(12)13/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUZPMIHHYWEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350608 | |

| Record name | ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |

CAS RN |

40963-98-2 | |

| Record name | ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.